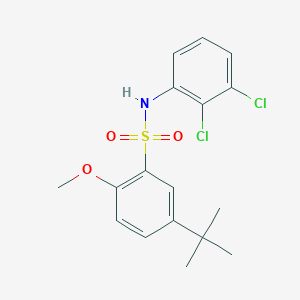
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide, also known as DIDS, is a sulfonamide derivative commonly used in scientific research. It is known for its ability to inhibit chloride channels and transporters, making it a valuable tool in the study of various physiological processes.
Mecanismo De Acción
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide works by inhibiting the function of chloride channels and transporters. It binds to the channels and transporters, preventing chloride ions from passing through. This inhibition can have various effects on physiological processes, depending on the specific channel or transporter being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide depend on the specific channels and transporters being targeted. For example, the inhibition of chloride channels can lead to changes in cell volume, pH, and membrane potential. Inhibition of chloride transporters can affect the transport of other ions, such as sodium and potassium, and can lead to changes in intracellular ion concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide in lab experiments is its ability to selectively target chloride channels and transporters. This allows researchers to investigate the specific role of these channels and transporters in physiological processes. However, one limitation of 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide is its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are many future directions for the use of 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide in scientific research. Some potential areas of investigation include the role of chloride channels and transporters in cancer, the effects of chloride transporters on neuronal excitability, and the development of new therapies for diseases such as cystic fibrosis and epilepsy. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide.
Métodos De Síntesis
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzenesulfonyl chloride with tert-butylamine and 2,3-dichlorophenylamine. Other methods involve the reaction of 2-methoxybenzenesulfonyl chloride with tert-butylamine followed by the reaction with 2,3-dichlorophenylamine.
Aplicaciones Científicas De Investigación
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide is widely used in scientific research, particularly in the study of chloride channels and transporters. It has been used to investigate the role of chloride channels in various physiological processes, including cell volume regulation, acid-base balance, and synaptic transmission. 5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide has also been used to study the effects of chloride transporters in diseases such as cystic fibrosis and epilepsy.
Propiedades
Nombre del producto |
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C17H19Cl2NO3S |
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
5-tert-butyl-N-(2,3-dichlorophenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H19Cl2NO3S/c1-17(2,3)11-8-9-14(23-4)15(10-11)24(21,22)20-13-7-5-6-12(18)16(13)19/h5-10,20H,1-4H3 |
Clave InChI |
OICOFAVPTWFKGP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)




![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)


